molecular formula C10H19I B14641691 8-Iodo-2,6-dimethyloct-1-ene CAS No. 53953-31-4

8-Iodo-2,6-dimethyloct-1-ene

Cat. No.: B14641691
CAS No.: 53953-31-4
M. Wt: 266.16 g/mol
InChI Key: DDGFMCKBZAUGTI-UHFFFAOYSA-N
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Description

8-Iodo-2,6-dimethyloct-1-ene: is an organic compound with the molecular formula C10H19I. It is a derivative of octene, where an iodine atom is substituted at the 8th position and two methyl groups are attached at the 2nd and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2,6-dimethyloct-1-ene can be achieved through several methods. One common approach involves the iodination of 2,6-dimethyloct-1-ene using iodine and a suitable oxidizing agent. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination at the 8th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-2,6-dimethyloct-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 8-Iodo-2,6-dimethyloct-1-ene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the preparation of complex molecules .

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated hydrocarbons on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 8-Iodo-2,6-dimethyloct-1-ene involves its ability to undergo various chemical transformations. The iodine atom serves as a reactive site for nucleophilic substitution, while the double bond allows for addition reactions. These properties enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products .

Comparison with Similar Compounds

Uniqueness: 8-Iodo-2,6-dimethyloct-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and enables specific chemical transformations not possible with its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

53953-31-4

Molecular Formula

C10H19I

Molecular Weight

266.16 g/mol

IUPAC Name

8-iodo-2,6-dimethyloct-1-ene

InChI

InChI=1S/C10H19I/c1-9(2)5-4-6-10(3)7-8-11/h10H,1,4-8H2,2-3H3

InChI Key

DDGFMCKBZAUGTI-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=C)C)CCI

Origin of Product

United States

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